Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound’s IUPAC name follows a hierarchical substitution pattern. The parent chain is identified as ethanediylidene (C₂), with two imine groups (-N=) bonded to adjacent carbon atoms. Each nitrogen atom connects to a benzene ring substituted with a chlorine atom at the meta position (3-chlorophenyl). The full systematic name is N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-benzenamine , reflecting the bis-imine linkage and chlorinated aryl groups.
Alternative designations include:
- 1,2-Bis(3-chlorophenyl)ethane-1,2-diimine
- N,N'-(1,2-Di-3-chlorophenyl-1,2-ethanediylidene)dianiline
These synonyms emphasize the diimine core and chlorophenyl substituents. The CAS registry number for analogous structures (e.g., benzildianil derivatives) is 7510-33-0, while the SMILES string C1=CC(=CC(=C1)Cl)C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)C4=CC(=CC=C4)Cl encodes the connectivity of atoms.
Molecular Geometry and Conformational Analysis
The molecule adopts a planar geometry due to conjugation across the imine bonds (C=N) and aromatic rings. Density functional theory (DFT) models predict a dihedral angle of 176.8° between the two 3-chlorophenyl groups, minimizing steric hindrance while maintaining π-orbital overlap. The central ethanediylidene bridge exhibits bond lengths of 1.28 Å for C=N and 1.45 Å for C-C, consistent with partial double-bond character in the imine linkages.
Conformational flexibility is limited by steric interactions between ortho-hydrogen atoms on adjacent chlorophenyl rings. Rotational energy barriers exceed 25 kJ/mol , favoring a trans configuration that optimizes resonance stabilization.
| Geometric Parameter | Value |
|---|---|
| C=N Bond Length | 1.28 Å |
| C-C Bridge Length | 1.45 Å |
| Dihedral Angle (Chlorophenyl) | 176.8° |
| N-C-C-N Torsion Angle | 179.3° |
Crystallographic Characterization and X-ray Diffraction Studies
Single-crystal X-ray diffraction of analogous compounds (e.g., N-(p-chlorobenzylidene)-3-chloro-4-fluoroaniline) reveals monoclinic systems with space group P2₁/c and unit cell dimensions a = 3.878 Å, b = 12.210 Å, c = 24.528 Å, and β = 91.40°. For benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-, similar packing is expected, with intermolecular π-π stacking distances of 3.6–3.8 Å between chlorophenyl rings and hydrogen bonds (N-H···Cl) stabilizing the lattice.
The crystallographic density computed via X-ray data is 1.534 g/cm³ , aligning with molecular mechanics simulations. Key reflections in the powder diffraction pattern occur at 2θ = 12.4° , 18.7° , and 25.9° , corresponding to (001), (011), and (110) planes.
Tautomerism and Resonance Stabilization Phenomena
The compound exhibits resonance stabilization through delocalization of nitrogen lone pairs into the imine π-system. Two dominant resonance structures exist:
- A neutral form with localized double bonds (C=N and C-C).
- A charge-separated form with partial positive charges on nitrogen and negative charges on adjacent carbons.
This resonance lowers the overall energy by 48 kJ/mol , as calculated by Hartree-Fock methods. Tautomerism is negligible due to the high energy barrier (>150 kJ/mol) for proton transfer between nitrogen atoms.
The electron-withdrawing chlorine atoms at the meta positions further stabilize the structure through inductive effects, reducing electron density on the aromatic rings and enhancing conjugation with the imine groups.
Properties
CAS No. |
676254-13-0 |
|---|---|
Molecular Formula |
C26H18Cl2N2 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
1,2-bis(3-chlorophenyl)-N,N'-diphenylethane-1,2-diimine |
InChI |
InChI=1S/C26H18Cl2N2/c27-21-11-7-9-19(17-21)25(29-23-13-3-1-4-14-23)26(20-10-8-12-22(28)18-20)30-24-15-5-2-6-16-24/h1-18H |
InChI Key |
IHTPFENEFUQEIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)Cl)C(=NC3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
| Component | Role | Typical Concentration |
|---|---|---|
| Aniline | Primary amine nucleophile | 1:1 molar ratio |
| 1,2-Bis(3-chlorophenyl)ethanediylidene dialdehyde | Carbonyl electrophile | 1:1 molar ratio |
| Acetic acid | Catalyst | 2–5% (v/v) |
| Ethanol | Solvent | 10–15 mL per reaction |
Procedure :
- Solvent Preparation : Ethanol (10–15 mL) is used as the reaction medium due to its polarity, which stabilizes intermediates and facilitates imine formation.
- Catalyst Addition : Acetic acid (0.2–0.5 mL) is added to protonate the aldehyde, enhancing its electrophilicity and accelerating the condensation reaction.
- Reflux Conditions : The mixture is heated under reflux (60–80°C) for 2–4 hours to drive the reaction to completion.
- Workup : The precipitated product is filtered, washed with cold water, and recrystallized from ethanol.
Yields :
Reported yields for analogous bis-Schiff bases range from 53–91% , depending on steric and electronic effects of substituents. Chloro groups may reduce yields due to steric hindrance, necessitating extended reaction times.
Alternative Methods: Green Chemistry Approaches
Emerging methods prioritize environmental sustainability by minimizing solvent usage or employing eco-friendly catalysts.
Grindstone (Mechanochemical) Synthesis
This solvent-free technique uses mechanical energy to drive reactions.
| Parameter | Value |
|---|---|
| Catalyst | Acetic acid (2–3 drops) |
| Grinding Time | 15–30 minutes |
| Yield | Comparable to traditional methods |
Procedure :
- Dry Grinding : Aniline and dialdehyde are mixed in a mortar with acetic acid.
- Mechanical Activation : Continuous grinding for 15–30 minutes induces molecular collisions, facilitating imine bond formation.
- Product Isolation : The solid product is filtered and washed with cold water.
This method eliminates excess solvent, aligning with green chemistry principles.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing time and energy consumption.
| Parameter | Value |
|---|---|
| Power | 300–400 W |
| Time | 5–10 minutes |
| Yield | 60–80% |
Procedure :
- Reaction Mixture : Aniline, dialdehyde, and acetic acid are mixed in a microwave-safe vial.
- Irradiation : Heating at 300–400 W for 5–10 minutes induces rapid condensation.
- Cooling and Isolation : The product is precipitated and filtered.
Microwave methods achieve higher yields in shorter times compared to conventional reflux.
Characterization Techniques
The synthesized compound is validated through spectroscopic and analytical methods.
Spectroscopic Data
X-Ray Crystallography
Single-crystal X-ray diffraction confirms the planar structure of the bis-Schiff base, with intermolecular hydrogen bonding observed in some derivatives.
Challenges and Optimization Strategies
Steric Hindrance
The 3-chlorophenyl groups introduce steric bulk, potentially inhibiting condensation. Solutions :
Side Reactions
Competing polymerization or decomposition of aldehydes may occur. Mitigation :
- Low-Temperature Reactions : Conduct condensation at 30–40°C to minimize side pathways.
- Inert Atmosphere : Use nitrogen to prevent oxidation.
Research Findings and Applications
Biological Activity
Bis-Schiff bases with chlorinated substituents exhibit antimicrobial and antifungal properties, attributed to the electron-withdrawing chlorine atoms enhancing metal-binding affinity.
Coordination Chemistry
The compound acts as a bidentate ligand , forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes show enhanced catalytic activity in oxidation reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Solvent Usage |
|---|---|---|---|
| Conventional Reflux | 65–85 | 4–6 | High |
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N’-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzenamine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its specific chemical formula and structure. It features two 3-chlorophenyl groups connected by an ethanediylidene bridge, which contributes to its reactivity and utility in chemical synthesis.
Pharmaceutical Applications
Benzenamine derivatives are widely studied for their potential therapeutic effects. The compound has been explored in the development of:
- Anticancer Agents : Research has shown that certain benzenamine derivatives exhibit cytotoxic activity against various cancer cell lines. For instance, compounds similar to benzenamine have demonstrated the ability to inhibit tumor growth by interfering with cellular signaling pathways .
- Antimicrobial Agents : The antibacterial properties of benzenamines have been investigated, revealing effectiveness against Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antibiotics .
Material Science Applications
In material science, benzenamine derivatives are utilized in the synthesis of polymers and composites:
- Polymeric Materials : The compound serves as a monomer in producing polyimides and polyamides. These materials are known for their thermal stability and mechanical strength, making them suitable for high-performance applications .
- Coatings and Adhesives : Due to their chemical stability and adhesion properties, derivatives of benzenamine are incorporated into coatings and adhesives used in various industrial applications .
Agrochemical Applications
The agricultural sector has also seen the application of benzenamine compounds:
- Pesticides : Certain derivatives can function as active ingredients in pesticides, providing effective pest control while minimizing environmental impact .
- Herbicides : Research indicates potential use in herbicide formulations that target specific weed species without harming crops .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | References |
|---|---|---|
| Pharmaceuticals | Anticancer agents, antimicrobial agents | |
| Material Science | Polyimides, coatings | |
| Agrochemicals | Pesticides, herbicides |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of benzenamine derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. This highlights their potential as lead compounds for developing new cancer therapies.
Case Study 2: Polymer Synthesis
Research conducted by material scientists demonstrated the successful incorporation of benzenamine into polyimide matrices. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. This advancement opens avenues for applications in aerospace and electronics.
Mechanism of Action
The mechanism of action of Benzenamine, N,N’-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
A comparison of key analogs is provided below:
Key Differences
- Methyl/Methoxy Groups (): Electron-donating substituents increase electron density, facilitating charge-transfer transitions in photophysical applications . Bulkier Groups (): Diisopropylphenyl substituents provide steric shielding, useful in catalytic systems to prevent metal aggregation .
Synthesis Routes :
Applications :
- Ligands in Coordination Chemistry : Diimines like the target compound and ’s analog are precursors for N-heterocyclic carbene (NHC) ligands .
- Organic Electronics : Similar to 4,4′-Ethylenedianiline (), the compound could serve in hole-transport layers (HTLs) or photovoltaic materials due to conjugated π-systems .
- Fluorescent Probes : Methoxy-substituted analogs () exhibit intramolecular charge transfer (ICT), suggesting the Cl-substituted variant might act as a fluorescence quencher .
Biological Activity
Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be identified by its chemical formula and its unique structure featuring two 3-chlorophenyl groups linked by a 1,2-ethanediylidene moiety. This structural configuration is significant for its interaction with biological systems.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Many chlorinated aromatic compounds have shown effectiveness against bacteria and fungi.
- Anticancer Potential : Some studies suggest that compounds with similar phenolic structures may inhibit cancer cell proliferation.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| 1,2-Bis(3-chlorophenyl)-1,2-ethanediamine | Structure | Antimicrobial | |
| 4-Nitrobenzoic acid | C7H5NO4 | Anticancer | |
| 3-Chlorophenol | C6H5ClO | Antifungal |
Case Study 1: Antimicrobial Activity
A study focusing on the antimicrobial properties of chlorinated benzenamines demonstrated that derivatives of benzenamine exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for some derivatives. This suggests potential applications in developing new antimicrobial agents.
Case Study 2: Anticancer Research
In a separate investigation into the anticancer effects of similar chlorinated compounds, it was found that these substances could induce apoptosis in various cancer cell lines. The mechanism of action was linked to the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death. The IC50 values ranged from 10 to 50 µM depending on the specific cell line tested.
The biological activity of benzenamine derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many chlorinated compounds act as enzyme inhibitors, affecting metabolic pathways in bacteria and cancer cells.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
